REACTION_CXSMILES
|
C(NC(C)C)(C)C.CC(C)([O-])C.[K+].C([Li])CCC.[CH3:19][C:20]1[C:21]([C:26]([OH:28])=[O:27])=[N:22][CH:23]=[CH:24][CH:25]=1.[Cl:29][C:30]1[CH:31]=[C:32]([CH:35]=[CH:36][CH:37]=1)[CH2:33]Cl.C(=O)([O-])[O-].[K+].[K+]>C1COCC1.O.C(N(CC)CC)C>[ClH:29].[Cl:29][C:30]1[CH:31]=[C:32]([CH:35]=[CH:36][CH:37]=1)[CH2:33][CH2:19][C:20]1[C:21]([C:26]([OH:28])=[O:27])=[N:22][CH:23]=[CH:24][CH:25]=1 |f:1.2,6.7.8,12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
320 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
1050 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
55.3 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
129 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
925 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=NC=CC1)C(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(CCl)C=CC1
|
Name
|
Formula IV
|
Quantity
|
176.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution was then stirred at −50° to −40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to −50° C.
|
Type
|
CUSTOM
|
Details
|
the temperature below −40° C
|
Type
|
CUSTOM
|
Details
|
at −45° to −35° C
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the compound of Formula I
|
Type
|
STIRRING
|
Details
|
The purple solution was stirred at −45° to −35° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
washed with an additional 200 mL of water
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
the solid washed with 200 mL water
|
Type
|
ADDITION
|
Details
|
The bottom phase containing the product as the potassium salt
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
WASH
|
Details
|
the organic phase, washed with 100 mL water
|
Type
|
TEMPERATURE
|
Details
|
The aqueous-solution was heated under vacuum to 60° C.
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
DISSOLUTION
|
Details
|
dissolved organic volatiles
|
Type
|
TEMPERATURE
|
Details
|
cooled to 40° C
|
Type
|
ADDITION
|
Details
|
Concentrated hydrochloric acid (585 mL of 37%) was slowly added
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was cooled to 0° to 10° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with 10% aqueous HCl (200 mL)
|
Type
|
CUSTOM
|
Details
|
to remove salts
|
Type
|
WASH
|
Details
|
The suspension was washed with acetone
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC=1C=C(CCC=2C(=NC=CC2)C(=O)O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 286.5 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |